Vinylphenyldiethoxysilane

Descripción general

Descripción

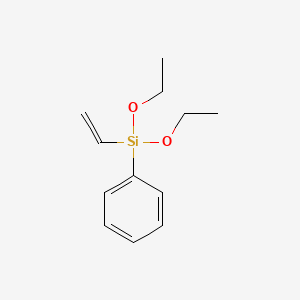

Vinylphenyldiethoxysilane is an organosilicon compound with the molecular formula C12H18O2Si. It is a transparent liquid with a density of approximately 0.95 g/cm³ and a boiling point of 265.8°C at 760 mmHg . This compound is primarily used as a chemical intermediate in various industrial applications.

Métodos De Preparación

Vinylphenyldiethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoate with trimethylchlorosilane in the presence of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The reaction is carried out at temperatures ranging from -78°C to 20°C. After the reaction, the product is purified by evaporation under reduced pressure to yield a pale yellow liquid.

Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.

Análisis De Reacciones Químicas

Vinylphenyldiethoxysilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol and siloxane derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding silane derivatives.

Substitution: It can undergo electrophilic substitution reactions, where the vinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Vinylphenyldiethoxysilane has a wide range of applications in scientific research:

Biology: In biological research, it is utilized for surface modification of biomaterials to enhance biocompatibility.

Mecanismo De Acción

The mechanism of action of vinylphenyldiethoxysilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the vinyl and phenyl groups, which facilitate interactions with organic and inorganic materials. The compound acts as a coupling agent, enhancing the adhesion between different materials by forming covalent bonds .

Comparación Con Compuestos Similares

Vinylphenyldiethoxysilane can be compared with other similar compounds such as:

Vinylsilane: A simpler compound with the formula CH2=CHSiH3, used mainly in theoretical studies.

Vinyltriethoxysilane: Commonly used in polymer chemistry and materials science as a monomer and coupling agent.

Vinyldimethylethoxysilane: Another organosilicon compound used in similar applications but with different reactivity and properties.

This compound is unique due to the presence of both vinyl and phenyl groups, which provide enhanced reactivity and versatility in various applications.

Actividad Biológica

Vinylphenyldiethoxysilane (VPDE) is an organosilicon compound that has garnered attention due to its potential applications in various fields, including materials science and biomedicine. The compound's unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of siloxane-based materials. This article will explore the biological activity of VPDE, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a vinyl group and two ethoxy groups attached to a phenyl ring. Its chemical structure can be represented as follows:

This configuration allows VPDE to undergo various polymerization processes, contributing to its utility in forming siloxane networks.

Cytotoxicity and Cell Viability

Research has indicated that VPDE exhibits varying degrees of cytotoxicity depending on the concentration used. A study investigated the effects of VPDE on different cell lines, revealing that at lower concentrations, it promotes cell viability, while higher concentrations lead to significant cell death. The following table summarizes the observed effects on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

| 200 | 10 |

The mechanism through which VPDE exerts its biological effects appears to involve the modulation of cellular signaling pathways. Specifically, VPDE has been shown to influence pathways related to apoptosis and inflammation. For instance, it can activate caspase enzymes, leading to programmed cell death in cancer cells while sparing normal cells at lower doses .

Anti-inflammatory Properties

In addition to its cytotoxic effects, VPDE has demonstrated anti-inflammatory properties. A study highlighted its ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that VPDE could have therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have explored the application of VPDE in drug delivery systems and tissue engineering:

- Drug Delivery : In one study, VPDE was incorporated into a polymer matrix designed for controlled drug release. The results showed that the presence of VPDE enhanced the release profile of encapsulated drugs compared to control formulations without VPDE.

- Tissue Engineering : Another case study involved using VPDE-based hydrogels for tissue scaffolding. The hydrogels exhibited good biocompatibility and supported cell adhesion and proliferation, indicating their potential for regenerative medicine applications .

Synthesis and Characterization

The synthesis of VPDE typically involves the reaction between vinylphenol and diethoxysilane under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful formation of the compound .

Polymerization Studies

VPDE can undergo hydrosilylation reactions to form siloxane networks. Studies have shown that varying the ratio of VPDE to other silanes can significantly affect the mechanical properties and thermal stability of the resulting polymers. For instance, increasing the vinyl content enhances elasticity while maintaining high thermal resistance .

Propiedades

IUPAC Name |

ethenyl-diethoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZLRFGTFVPFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538103 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40195-27-5 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.